1-Cyclopentylidenepropan-2-one

説明

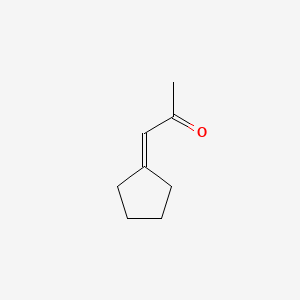

1-Cyclopentylidenepropan-2-one is a cyclic ketone featuring a cyclopentylidene group fused to a propan-2-one backbone. Cyclic ketones like this are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials science applications. For example, cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, CAS 123989-29-7 ) are valued for their ring strain and reactivity in cycloaddition reactions .

特性

分子式 |

C8H12O |

|---|---|

分子量 |

124.18 g/mol |

IUPAC名 |

1-cyclopentylidenepropan-2-one |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3 |

InChIキー |

UTZMTDJSBFQHBK-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C=C1CCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Cyclopentylidenepropan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of cyclopentanone with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Another method involves the reaction of cyclopentanone with propionaldehyde in the presence of a catalyst, such as piperidine. This reaction also proceeds through an enolate intermediate, followed by aldol condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial catalysts include sodium hydroxide and piperidine, and the reactions are carried out under controlled temperature and pressure conditions .

化学反応の分析

4. 科学研究への応用

1-シクロペンチリデンプロパン-2-オンは、いくつかの科学研究で応用されています。

化学: これは、より複雑な分子を生成するための有機合成における構成単位として使用されます。

生物学: この化合物は、その潜在的な生物活性と酵素や受容体との相互作用について研究されています。

医学: 製薬中間体としての可能性を探求するために研究が進められています。

科学的研究の応用

1-Cyclopentylidenepropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

作用機序

6. 類似化合物の比較

類似化合物

独自性

1-シクロペンチリデンプロパン-2-オンは、シクロペンタン環とプロパン-2-オン部分を組み合わせた構造がユニークです。 この構造は、さまざまな化学的および産業的用途において貴重な化合物にする、独特の化学的特性を与えています.

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 1-Cyclopentylidenepropan-2-one with structurally or functionally related compounds, based on available

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₈H₁₀O | 122.16 g/mol* | Cyclopentylidene, ketone |

| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 5682-82-6 | C₁₅H₂₀O | 216.32 g/mol | Dual cyclopentylidene, ketone |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 123989-29-7 | C₁₂H₁₁ClO | 206.67 g/mol | Chlorophenyl, cyclopropyl, ketone |

| 1-(2-Thienyl)-1-propanone | 13679-75-9 | C₇H₈OS | 140.20 g/mol | Thiophene, ketone |

*Calculated based on molecular formula.

Table 2: Chemical Reactivity and Hazards

Key Research Findings and Gaps

Structural Influence on Reactivity : Cyclopentylidene and cyclopropyl groups confer distinct steric and electronic effects. For example, cyclopropane rings in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one enhance reactivity in ring-opening reactions , whereas conjugated cyclopentylidene systems (as in 2,5-Di(cyclopentylidene)cyclopentan-1-one) may stabilize intermediates .

生物活性

1-Cyclopentylidenepropan-2-one, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly as a modulator of specific receptors involved in immune responses. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentylidene moiety attached to a propan-2-one backbone. Its structure can be represented as follows:

Modulation of RORγ Receptors

Research indicates that this compound functions as a modulator of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is crucial in regulating immune responses, particularly in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action:

- RORγ Activation: The compound binds to RORγ and influences its transcriptional activity, potentially reducing the expression of pro-inflammatory cytokines like IL-17 and IL-22 .

- Th17 Cell Differentiation: By modulating RORγ activity, this compound may alter the differentiation pathway of naive T cells into Th17 cells, thereby impacting autoimmune disease progression .

Study on Autoimmune Disease Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in animal models of autoimmune diseases:

| Study | Model | Findings |

|---|---|---|

| Study A | EAE Model (Multiple Sclerosis) | Administration of the compound resulted in reduced clinical scores and inflammation markers. |

| Study B | Collagen-Induced Arthritis | Significant decrease in joint swelling and inflammatory cytokine levels was observed. |

These studies suggest that the compound may possess therapeutic potential for treating autoimmune conditions through its action on RORγ.

Pharmacological Implications

The modulation of RORγ by this compound opens avenues for developing new treatments targeting Th17-related pathologies. The ability to inhibit or enhance RORγ activity could lead to novel therapeutic strategies for managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。